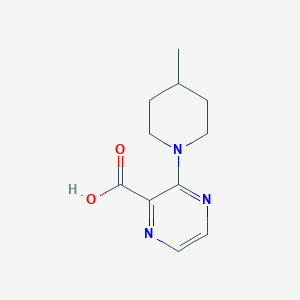

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H15N3O2 |

|---|---|

Molekulargewicht |

221.26 g/mol |

IUPAC-Name |

3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C11H15N3O2/c1-8-2-6-14(7-3-8)10-9(11(15)16)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |

InChI-Schlüssel |

IRGAMPXEOBOXBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1)C2=NC=CN=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the cyclization of pyrazine-2-carboxylic acid with 4-methylpiperidine under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrazine ring.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds containing the pyrazine ring, including 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid, may exhibit anticancer properties. For instance, derivatives of pyrazine have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. One study highlighted the design of carboxamide-pyrimidine derivatives as SHP2 antagonists, which are relevant for treating hyperproliferative diseases such as cancer. These compounds demonstrated effective inhibition of the SHP2 enzyme, thereby impacting downstream signaling pathways critical for cancer cell survival and proliferation .

Anti-Tubercular Activity

Another significant application is in the development of anti-tubercular agents. Research has synthesized novel derivatives based on pyrazine structures that showed promising activity against Mycobacterium tuberculosis. These studies focused on evaluating the inhibitory concentrations of various compounds, with some exhibiting IC50 values as low as 1.35 μM, indicating strong potential for further development as anti-tubercular therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to understand how modifications to its structure can enhance biological activity. The presence of the piperidine moiety is crucial for its interaction with biological targets.

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| 1 | No modification | 8.6 | Moderate activity |

| 2 | 4,5-di-substituted furan | 1.6 | Significantly enhanced |

| 3 | Two 4-methoxybiphenyl | 2.8 | Slightly reduced activity |

| 4 | Mixed tert-butyl and furanyl | 7.4 | Compromised activity |

| 5 | Polar 4-aminomethylphenyl | 10 | Little activity change |

| 6 | Piperidine-containing | Varied | Less polar, varied activity |

These findings suggest that specific substitutions on the pyrazine ring can lead to significant changes in biological potency, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazine derivatives in various therapeutic contexts:

- CCR4 Antagonism : A study focused on developing selective CCR4 antagonists identified compounds related to pyrazine structures that inhibited Treg trafficking into tumor microenvironments, thus enhancing anti-tumor immune responses .

- Biodegradable Implants : Research into biodegradable implants has shown that incorporating pyrazine derivatives can improve biocompatibility and drug release profiles, making them suitable for orthopedic applications .

Wirkmechanismus

The mechanism of action of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid and analogous compounds:

Key Comparisons :

Structural Modifications: 4-Methylpiperidine vs. Carbamoyl vs. Methylpiperidine Substituents: Carbamoyl derivatives (e.g., 18a, 18b) exhibit strong hydrogen-bonding capacity (¹H NMR δ ~10.68–10.86 ppm), making them suitable for target-specific interactions in drug design, whereas the methylpiperidine group may favor catalytic roles ().

Biological Activity: TRPV1 antagonists like JNJ17203212 demonstrate the importance of piperazine/piperidine motifs in neuropharmacology, suggesting that this compound could be modified for similar targets ().

Catalytic Applications :

- Pyrazine-2-carboxylic acid derivatives act as co-catalysts in alkane oxidation, with PCA (pyrazine-2-carboxylic acid) outperforming picolinic acid due to superior proton-transfer efficiency (). The 4-methylpiperidine group in the target compound may further modulate metal coordination in catalytic systems.

Synthetic Accessibility :

- Derivatives like 18a and 18b are synthesized via straightforward condensation, while piperidine-containing compounds often require multi-step protocols (e.g., hydrogenation, esterification) ().

Research Findings and Data Tables

Physicochemical Properties :

Biologische Aktivität

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazine ring substituted with a 4-methylpiperidine group and a carboxylic acid functional group. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism involves the inhibition of bacterial growth by interfering with essential metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.

The biological activity of this compound is attributed to its ability to bind selectively to specific enzymes and receptors. This binding can modulate enzymatic activity or alter receptor signaling pathways, leading to therapeutic effects. For instance, it may inhibit histone acetyltransferases (HATs), which play crucial roles in gene expression regulation.

Applications in Medicinal Chemistry

This compound is being explored as a scaffold for novel drug development. Its structural features allow for modifications that can enhance potency and selectivity against target diseases. This compound's potential as a lead candidate for treating infections and cancers makes it a valuable subject for further research.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with 4-methylpiperidine via nucleophilic substitution or amidation. For example, related compounds like 3-(piperidin-1-yl)pyrazine-2-carboxylic acid (CAS 342425-61-0) are synthesized by reacting pyrazine-2-carboxylic acid with piperidine derivatives in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Reaction optimization may include solvent selection (e.g., acetonitrile or pyridine) and temperature control (e.g., reflux at 80–100°C). Characterization is performed via HPLC and NMR to confirm purity and structure .

Q. How can spectroscopic methods validate the structural integrity of this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, such as the carboxylic acid C=O stretch (~1670–1700 cm⁻¹) and N-H bending in the piperidine ring. Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry: the pyrazine ring protons appear as distinct singlets (δ 8.5–9.0 ppm), while the 4-methylpiperidinyl group shows methyl resonances near δ 1.2–1.5 ppm. Mass spectrometry (MS) provides molecular weight validation (expected [M+H]⁺ ~237.2 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity when using this compound in oxidation reactions?

In alkane oxidation catalyzed by vanadium complexes, pyrazine-2-carboxylic acid derivatives act as co-catalysts by stabilizing reactive intermediates. However, discrepancies in product selectivity (e.g., alkyl hydroperoxides vs. ketones) may arise due to temperature-dependent decomposition pathways. To address this, monitor reaction kinetics at low temperatures (<40°C) to favor hydroperoxide formation and use triphenylphosphine reduction followed by GC-MS to quantify intermediates . Adjusting the metal-to-ligand ratio (e.g., vanadium:picolinic acid vs. pyrazine-2-carboxylic acid) can also modulate selectivity .

Q. How can computational methods predict the reactivity of this compound in drug metabolite studies?

Density functional theory (DFT) calculations assess metabolic pathways, such as oxidation of the 4-methyl group to a carboxylic acid (a common metabolic route for alkylpyrazines). Parameters like HOMO-LUMO gaps and Fukui indices identify electrophilic sites prone to cytochrome P450-mediated hydroxylation. Molecular dynamics (MD) simulations model interactions with metabolic enzymes, such as amidases, to predict hydrolysis rates of amide derivatives .

Q. What experimental designs optimize enzymatic synthesis of derivatives like hydrazides?

Central composite design (CCD) in response surface methodology (RSM) optimizes solvent-free biotransformations. Key variables include enzyme concentration (e.g., amidase from Bacillus smithii), pH (5–7), and substrate molar ratios. Fed-batch processes enhance yield by maintaining substrate saturation while minimizing inhibition. Validate conditions via HPLC-MS to track hydrazide formation (e.g., pyrazine-2-carboxylic acid hydrazide) and minimize by-products like unreacted acid .

Q. How do structural modifications impact its role as a co-catalyst in metal-mediated reactions?

Replacing the 4-methyl group in the piperidine ring with bulkier substituents (e.g., tert-butyl) sterically hinders metal coordination, reducing catalytic efficiency. Conversely, introducing electron-withdrawing groups (e.g., nitro) on the pyrazine ring enhances ligand-to-metal charge transfer, as shown in analogous vanadium complexes. Spectroscopic titration (UV-Vis) and cyclic voltammetry quantify binding constants and redox potentials to guide design .

Methodological Considerations

Q. What analytical techniques differentiate between regioisomers in synthetic mixtures?

High-resolution LC-MS with a C18 column and 0.1% formic acid mobile phase separates regioisomers based on retention time differences (~0.5–1.0 min). 2D NMR (e.g., HSQC, HMBC) resolves ambiguities by correlating piperidinyl proton couplings with pyrazine carbons. For example, in 3-(4-methylpiperidin-1-yl) vs. 5-substituted isomers, cross-peaks in HMBC spectra link the piperidine nitrogen to the pyrazine C2 position .

Q. How are metabolic pathways studied in vitro for this compound?

Use liver microsomes or hepatocyte assays to identify phase I metabolites. Incubate the compound with NADPH-supplemented microsomes, then analyze via UPLC-QTOF-MS. Major metabolites often include hydroxylated derivatives (e.g., 5-hydroxypyrazine-2-carboxylic acid) and N-oxidized piperidine products. Compare fragmentation patterns with synthetic standards for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.